REACTION_SMILES
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[Cl:21][C:22]([C:23]([Cl:24])=[O:25])=[O:26].[c:1]1(-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][c:3](-[n:7]2[cH:8][n:9][c:10]([C:12](=[O:13])[OH:14])[cH:11]2)[cH:4][cH:5][cH:6]1>>[c:1]1(-[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][c:3](-[n:7]2[cH:8][n:9][c:10]([C:12](=[O:13])[Cl:21])[cH:11]2)[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cn(-c2cccc(-c3ccccc3)c2)cn1
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Name
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Type
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product
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Smiles
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O=C(Cl)c1cn(-c2cccc(-c3ccccc3)c2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |